molecular formula C10H18ClNO2 B2367968 8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride CAS No. 2361643-82-3

8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride

Cat. No.: B2367968
CAS No.: 2361643-82-3
M. Wt: 219.71
InChI Key: BFAYIZJCTVLILE-UHFFFAOYSA-N
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Description

8-Aminospiro[35]nonane-8-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced through a substitution reaction, where a suitable amine is reacted with the spiro compound.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the spiro structure provides a rigid framework that can influence the binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminospiro[3.5]nonane-7-carboxylic acid hydrochloride
  • 2-Aminospiro[3.5]nonane-2-carboxylic acid

Uniqueness

8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride is unique due to its specific spiro structure and the position of the amino and carboxylic acid groups. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

8-aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c11-10(8(12)13)6-2-5-9(7-10)3-1-4-9;/h1-7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAYIZJCTVLILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCCC(C2)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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